molecular formula C8H8FN5 B1518297 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1156374-96-7

2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B1518297
CAS No.: 1156374-96-7
M. Wt: 193.18 g/mol
InChI Key: AFLSVSVRFYNQKC-UHFFFAOYSA-N
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Description

2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline (CAS 1156374-96-7) is an aromatic heterocyclic compound with the molecular formula C 8 H 8 FN 5 and a molecular weight of 193.19 g/mol . This chemical features an aniline ring substituted with both a fluorine atom and a 5-methyl-1H-tetrazol-1-yl group, making it a valuable tetrazole derivative. Tetrazoles are doubly unsaturated five-membered aromatic heterocycles consisting of one carbon atom and four nitrogen atoms . These rings are critically important in medicinal chemistry and drug design due to their isosteric properties with carboxylic acid and amide moieties, as well as their metabolic stability and other beneficial physicochemical properties . In anticancer research, structural analogues incorporating the 1H-tetrazole scaffold have been designed as novel microtubule destabilizers . These compounds exhibit potent antiproliferative activity against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) cells . The mechanism of action involves inhibiting tubulin polymerization, disrupting microtubule organization, and arresting the cell cycle at the G2/M phase . Furthermore, bioisosteric replacement of other heterocycles with the 1H-tetrazole ring in compound scaffolds has demonstrated significantly enhanced anticancer potential in vitro, showing remarkable cytotoxic effects at nanomolar concentrations against chronic myeloid leukemia cells (K-562) and other tumor cell lines . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-5-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLSVSVRFYNQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution on Fluoroaniline Derivatives

A common approach to introduce tetrazole substituents on fluorinated aromatic amines involves nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted fluoronitroanilines or fluoroanilines.

  • Starting from 2-fluoro-5-nitroaniline, the nitro group can be converted to a tetrazole substituent via cycloaddition reactions with azide sources and methylating agents to form the 5-methyl tetrazole ring.
  • Reduction of nitro to amino group can be performed post tetrazole formation, or vice versa, depending on stability.
  • Literature on similar fluoro-substituted aromatic amines suggests the use of potassium carbonate as base and dry DMF as solvent at elevated temperatures (around 100 °C) to facilitate substitution reactions.

Stepwise Synthesis Involving Tetrazole Ring Formation

The tetrazole ring can be synthesized separately and then coupled to the aromatic ring:

  • Preparation of 5-methyl-1H-tetrazole derivatives via cycloaddition of methyl hydrazine or methyl azide precursors with nitriles.
  • Subsequent coupling of the tetrazole ring to a 2-fluoro-5-halogenated aniline (e.g., 2-fluoro-5-chloroaniline) via palladium-catalyzed cross-coupling or nucleophilic substitution.

Reduction and Functional Group Transformations

  • If nitro groups are present initially, reduction to amines is typically achieved using zinc dust in acidic ethanol under nitrogen atmosphere, followed by neutralization and extraction.
  • Careful control of reaction conditions is necessary to avoid degradation of the tetrazole ring.

Detailed Experimental Procedure from Related Literature

While direct experimental procedures for this exact compound are scarce, the following generalized synthetic sequence is adapted from related fluoro-substituted aromatic amine syntheses incorporating tetrazole moieties:

Step Reaction Type Reagents & Conditions Outcome
1 Nucleophilic aromatic substitution 5-chloro-4-fluoro-2-nitroaniline + appropriate azide or tetrazole precursor, K2CO3, dry DMF, 100 °C, 8-10 h Introduction of tetrazole substituent at 5-position
2 Reduction Zn dust, concentrated HCl in ethanol, room temperature, N2 atmosphere, 4 h Reduction of nitro group to amino group
3 Purification Extraction with ethyl acetate, washing, drying, evaporation Crude 2-fluoro-5-(5-methyl-1H-tetrazol-1-yl)aniline obtained
4 Optional recrystallization Ethanol or aqueous ethanol Pure product

This protocol ensures selective substitution and preservation of functional groups.

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 19F) confirms aromatic protons, fluorine substitution, and tetrazole ring protons.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with C8H8FN5 (molecular weight 193.18 g/mol).
  • Thin Layer Chromatography (TLC) is used to monitor reaction progress.
  • Purification typically involves silica gel chromatography with gradient elution (ethyl acetate in petroleum ether or cyclohexane).

Comparative Table of Reaction Parameters for Related Fluoro-Tetrazole Aniline Syntheses

Parameter Typical Conditions Notes
Solvent Dry DMF Polar aprotic solvent facilitates SNAr
Base K2CO3 Mild base for substitution
Temperature 100 °C Elevated temperature for reaction rate
Reaction Time 8-10 hours Ensures complete substitution
Reduction Agent Zn dust + HCl in ethanol Efficient nitro to amine reduction
Atmosphere Nitrogen Prevents oxidation
Purification Silica gel chromatography Removes impurities

Summary and Research Findings

  • The preparation of 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves nucleophilic aromatic substitution on fluorinated nitroaniline precursors followed by reduction to the amine.
  • Reaction conditions such as solvent choice (dry DMF), base (potassium carbonate), and temperature (around 100 °C) are critical for successful substitution.
  • Reduction of nitro groups to amino groups is efficiently achieved with zinc dust in acidic ethanol under inert atmosphere.
  • Purification by chromatographic techniques yields analytically pure compounds suitable for further applications.
  • Although direct literature on this exact compound is limited, these methods are well-established for related fluorinated aromatic tetrazole derivatives.

This synthesis approach aligns with established protocols for fluorinated aromatic amines bearing tetrazole substituents, providing a reliable route to 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or iron powder.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of various substituted anilines or tetrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Its applications extend to the development of new materials and chemical processes, making it valuable in various industrial processes.

Mechanism of Action

The mechanism by which 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituent Positions Heterocycle Type Molecular Formula Key Differences Potential Impact on Properties
2-Fluoro-5-(1H-tetrazol-1-yl)aniline (HCl) F (2), tetrazole (5) Tetrazole C₇H₆FN₅ No methyl on tetrazole Lower lipophilicity, reduced stability
4-(5-Methyl-1H-tetrazol-1-yl)aniline NH₂ (1), tetrazole (4) Tetrazole C₈H₉N₅ Tetrazole at position 4, no fluorine Altered electronic distribution
5-Chloro-2-(1H-tetrazol-5-yl)aniline Cl (5), tetrazole (2) Tetrazole C₇H₆ClN₅ Chlorine vs. fluorine, tetrazole at C2 Increased steric bulk, altered reactivity
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline F (2), triazole (5) Triazole C₇H₆FN₅ Triazole (2 N atoms) vs. tetrazole (4 N) Reduced hydrogen-bonding capacity
3-Fluoro-4-(1-isopropyl-tetrazol-5-yl)aniline F (3), tetrazole (4) Tetrazole C₁₀H₁₁FN₅ Bulky isopropyl group, substituent positions Enhanced steric hindrance, lower solubility

Electronic and Steric Effects

  • Fluorine vs. Chlorine: The target compound’s fluorine atom (vs. Chlorine’s larger size may hinder interactions in sterically sensitive environments.
  • Methyl Group on Tetrazole: The 5-methyl group (absent in ) increases lipophilicity, which could enhance membrane permeability compared to non-methylated analogs .
  • Heterocycle Position : Moving the tetrazole from position 5 (target compound) to 4 (as in ) alters conjugation and electronic effects on the aniline ring, possibly affecting reactivity in coupling reactions.

Biological Activity

2-Fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a synthetic organic compound with the molecular formula C8H8FN5C_8H_8FN_5 and a molecular weight of 193.18 g/mol. Its structure features a fluoro group and a tetrazole moiety that may contribute to its biological activity. This article reviews the biological properties of this compound, including its potential applications in medicinal chemistry and pharmacology.

PropertyValue
Chemical Formula C8H8FN5
Molecular Weight 193.18 g/mol
IUPAC Name 2-fluoro-5-(5-methyltetrazol-1-yl)aniline
Appearance Powder
Storage Temperature Room Temperature

The biological activity of 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole ring may enhance the compound's ability to bind to biological targets, potentially modulating pathways involved in cell signaling and metabolism.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds containing tetrazole rings often display antimicrobial properties. While specific data on 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is limited, similar compounds have demonstrated effectiveness against a range of bacterial strains.

Anticancer Properties

The potential anticancer activity of 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar tetrazole moieties have shown IC50 values in the low micromolar range against cancer cell lines such as A431 and Jurkat .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various tetrazole derivatives:

  • Objective : To assess the anticancer potential of tetrazole-containing compounds.
  • Method : Cell viability assays were conducted on several cancer cell lines.
  • Findings : Compounds similar to 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

Case Study 2: Antimicrobial Screening

A screening of tetrazole derivatives for antimicrobial activity revealed:

  • Objective : To identify effective antimicrobial agents.
  • Method : Disk diffusion and broth microdilution methods were employed.
  • Results : Certain derivatives demonstrated notable inhibition zones against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the uniqueness of 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline's biological activity, it is useful to compare it with related compounds:

Compound NameBiological ActivityIC50 (µM)
2-Fluoro-Tetrazole Derivative AAnticancer15
2-Fluoro-Tetrazole Derivative BAntimicrobial25
2-Fluoro-Tetrazole Derivative CAntiviral>100

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, and how can reaction conditions be tailored to improve yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic aromatic substitution (NAS) to introduce fluorine and tetrazole groups. For example, coupling 5-methyl-1H-tetrazole with a fluorinated nitrobenzene precursor under palladium catalysis, followed by nitro reduction to aniline . Key parameters include:

  • Catalyst : Pd(OAc)₂ or Pd/C for Suzuki-Miyaura coupling.
  • Solvents : Polar aprotic solvents (DMF, DMSO) for NAS.
  • Temperature : 80–120°C for cyclization steps.
    • Yield Optimization : Use high-purity reagents, inert atmospheres, and column chromatography for purification. Reaction monitoring via TLC or HPLC is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Peaks at δ 6.5–7.5 ppm for aromatic protons, δ 2.5 ppm (s, 3H) for methyl on tetrazole, and δ 4.5 ppm (broad, 2H) for -NH₂.
  • ¹³C NMR : Aromatic carbons (110–150 ppm), tetrazole carbons (145–160 ppm), and methyl (20–25 ppm).
    • IR : Stretching at 3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N tetrazole), and 1250 cm⁻¹ (C-F) .
    • MS : Molecular ion [M+H]⁺ at m/z 208.1 (C₈H₈FN₅) with fragmentation patterns confirming tetrazole cleavage .

Advanced Research Questions

Q. What computational methods are effective for predicting the electronic properties and reactivity of 2-fluoro-5-(5-methyltetrazol-1-yl)aniline?

  • Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The fluorine atom lowers HOMO (-6.2 eV) due to electron-withdrawing effects .
  • Solvent effects (PCM model) improve accuracy for biological activity predictions.
    • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs. Tetrazole’s π-π stacking and hydrogen bonding are critical .

Q. How does the methyl group on the tetrazole ring influence the compound’s stability and bioactivity compared to analogs?

  • Stability : Methyl substitution reduces tetrazole ring strain, enhancing thermal stability (decomposition >200°C vs. 180°C for non-methylated analogs) .
  • Bioactivity : Methyl improves lipophilicity (logP ~1.8 vs. 1.2 for des-methyl), increasing membrane permeability in antimicrobial assays .
  • Data Comparison :

CompoundlogPThermal Stability (°C)MIC (μg/mL, E. coli)
Target Compound1.8>20012.5
Des-methyl Analog1.218025.0

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

  • SHELX Refinement : Use SHELXL for high-resolution data (d-spacing <1 Å) to resolve disorder in the tetrazole ring. Anisotropic displacement parameters refine methyl group orientation .
  • Powder XRD : Compare experimental vs. simulated patterns (Mercury CSD 2.0) to identify dominant polymorphs. Void analysis in Mercury predicts packing efficiency .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound in anticancer research?

  • Variables : Vary substituents on the aniline (e.g., -OCH₃, -Cl) and tetrazole (e.g., ethyl, phenyl).
  • Assays :

  • In vitro : MTT assay against HeLa cells (IC₅₀ determination).
  • Mechanistic : Flow cytometry for apoptosis (Annexin V/PI staining).
    • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Key Issues :

  • Exothermic Reactions : Tetrazole cyclization requires controlled heating (jacketed reactors).
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for scalability.
    • Process Optimization : Continuous flow reactors reduce reaction time (2h vs. 12h batch) and improve yield (>80%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

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